![molecular formula C23H30N2O3S B7709931 ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate, commonly known as EPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPN belongs to the family of sulfonamide compounds, which are known for their antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of EPN is not fully understood. However, it is believed that EPN exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls. EPN may also interfere with the bacterial DNA replication process. In terms of its anti-inflammatory effects, EPN is thought to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
EPN has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that EPN inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). EPN has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that EPN can reduce inflammation in animal models of arthritis and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. EPN is also stable under normal laboratory conditions. However, there are some limitations to using EPN in lab experiments. EPN is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, EPN has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Direcciones Futuras
There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on the structure of EPN. Researchers are also investigating the potential use of EPN in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, there is interest in exploring the use of EPN as a potential cancer treatment, due to its ability to inhibit cell growth and induce apoptosis in cancer cells. Overall, EPN shows great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of EPN involves the reaction of 4-aminobenzoic acid with 2-(4-methylphenylsulfonamido)acetic acid, followed by the addition of 2-phenylethylamine and ethyl chloroformate. The final product is obtained after purification through column chromatography and recrystallization. The yield of EPN is approximately 60%.
Aplicaciones Científicas De Investigación
EPN has shown promising results in various scientific research applications. It has been studied for its antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. EPN has also been investigated for its anti-inflammatory effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-20-11-13-22(14-12-20)29(27,28)25(18-15-21-9-5-4-6-10-21)19-23(26)24-16-7-2-3-8-17-24/h4-6,9-14H,2-3,7-8,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUWZCANBRSJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

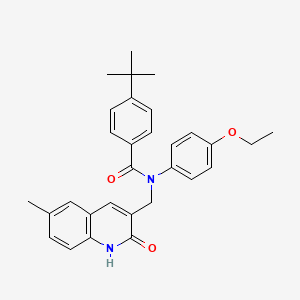
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
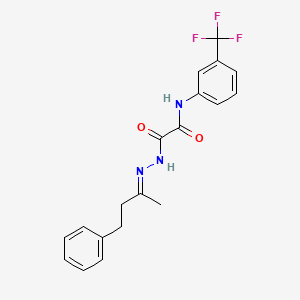

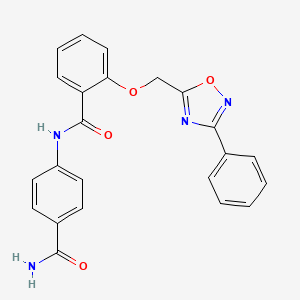
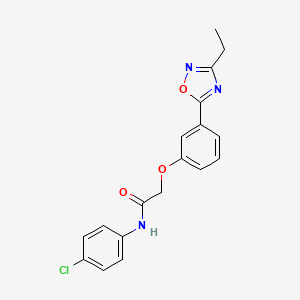
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
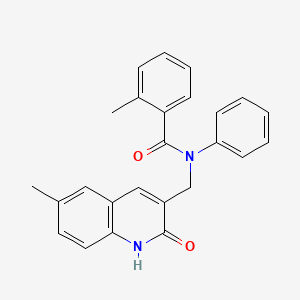
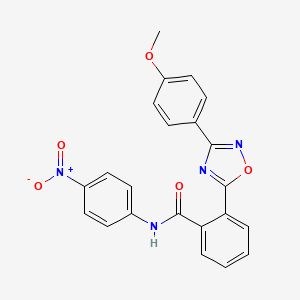

![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
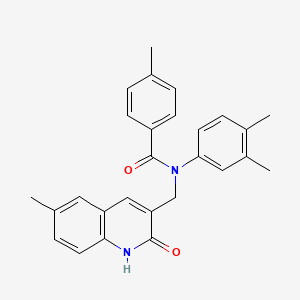

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)